molecular formula C13H11ClFN B3199006 (4-Chlorophenyl)(3-fluorophenyl)methanamine CAS No. 1016729-28-4

(4-Chlorophenyl)(3-fluorophenyl)methanamine

Cat. No.: B3199006
CAS No.: 1016729-28-4
M. Wt: 235.68 g/mol
InChI Key: RTWWLIAAIVLYKY-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-fluorophenyl)methanamine is a secondary amine compound of interest in chemical research and development. It features two aromatic rings, a 4-chlorophenyl and a 3-fluorophenyl group, attached to a methanamine backbone. The presence of halogen substituents (Cl and F) influences the compound's physicochemical properties, such as lipophilicity and electronic characteristics, making it a valuable scaffold in medicinal chemistry and materials science . The compound has a molecular formula of C13H11ClFN and a molecular weight of 235.69 g/mol . It is characterized by specific structural identifiers including the InChI Key RTWWLIAAIVLYKY-UHFFFAOYSA-N and the canonical SMILES string NC(C1=CC=C(Cl)C=C1)C1=CC=CC(F)=C1 . Handling and Safety: This compound is classified as harmful and should be handled with care. Safety data indicates it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Researchers should use appropriate personal protective equipment, including gloves and eye/face protection, and work only in a well-ventilated area . Important Notice: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. The information provided is for informational purposes only and should not be considered a specification sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(3-fluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWWLIAAIVLYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016729-28-4
Record name (4-chlorophenyl)(3-fluorophenyl)methanamine
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Synthetic Methodologies for 4 Chlorophenyl 3 Fluorophenyl Methanamine and Analogues

Traditional Synthetic Routes to Diarylmethylamines

Traditional approaches to the synthesis of diarylmethylamines have long been established, primarily relying on reductive amination and nucleophilic substitution reactions. These methods are valued for their reliability and the accessibility of starting materials.

Reductive Amination Strategies

Reductive amination is a cornerstone in the synthesis of amines and is widely applied to the preparation of diarylmethylamines. nih.gov This method typically involves the reaction of a diaryl ketone or the corresponding aldehyde and amine to form an imine or enamine intermediate, which is then reduced to the target amine.

A direct synthesis of (4-Chlorophenyl)(3-fluorophenyl)methanamine can be achieved through the reductive amination of 4-chlorobenzaldehyde (B46862) with 3-fluorobenzylamine. This reaction is typically facilitated by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride in a suitable solvent like methanol (B129727) or ethanol (B145695) at room temperature.

The general process of reductive amination involves two main approaches:

One-Pot Reaction: The carbonyl compound, amine, and reducing agent are all combined in a single reaction vessel. This is a convenient and efficient method.

Stepwise Procedure: The imine is pre-formed from the carbonyl compound and amine, often with the removal of water, and is then isolated before being reduced in a separate step.

The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions. Mild reducing agents are often preferred to avoid the reduction of the initial carbonyl compound.

Table 1: Common Reducing Agents in Reductive Amination

Reducing AgentTypical Reaction Conditions
Sodium triacetoxyborohydride (STAB)Acetic acid, Dichloromethane (DCM) or Tetrahydrofuran (THF)
Sodium cyanoborohydride (NaBH3CN)Methanol (MeOH), often with an acid catalyst
Catalytic Hydrogenation (e.g., H2/Pd-C)Various solvents, requires a hydrogen source and catalyst

Nucleophilic Substitution Approaches

Nucleophilic substitution provides another classical route to diarylmethylamines. This approach involves the reaction of a diarylmethyl halide or a related derivative with an amine. The success of this method hinges on the ability of the leaving group to be displaced by the incoming amine nucleophile.

While specific examples for the direct synthesis of this compound via this route are not prevalent in the provided search results, the general principle can be applied. The synthesis would theoretically involve a precursor like (4-chlorophenyl)(3-fluorophenyl)methyl bromide reacting with ammonia (B1221849) or a protected amine equivalent.

Nucleophilic aromatic substitution (SNAr) can also be a viable strategy for synthesizing diarylmethylamine precursors. For instance, the nitro group of a pyridine (B92270) derivative has been successfully replaced by a fluoride (B91410) anion, demonstrating the potential for such transformations on aromatic rings. nih.gov Although not a direct synthesis of the target amine, this highlights a method for introducing key functional groups that could be elaborated further.

Novel and Catalytic Synthetic Protocols for Substituted Methanamines

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of diarylmethylamines, particularly focusing on catalysis to achieve higher yields, better selectivity, and milder reaction conditions.

Catalytic Hydrogenation Methods for Chiral Diarylmethylamines

Asymmetric synthesis is of paramount importance in the pharmaceutical industry, and catalytic hydrogenation has emerged as a powerful tool for producing chiral amines with high enantioselectivity. nih.govnih.gov This method typically involves the hydrogenation of a prochiral imine precursor using a chiral catalyst.

Manganese-catalyzed asymmetric hydrogenation of fluorinated imines has been shown to be a highly effective method for producing a wide range of optically active fluorinated amines with up to 98% enantiomeric excess. nih.gov The success of this transformation is attributed to the use of a chiral ferrocenyl P,N,N ligand. nih.gov While a specific application to this compound is not detailed, this methodology demonstrates a potent strategy for accessing chiral analogues.

Similarly, chemoselective biomimetic hydrogenation, catalyzed by a combination of phosphoric acid and ruthenium, allows for the highly enantioselective synthesis of chiral fluorinated propargylamines from the corresponding alkynyl ketimines. nih.gov

Table 2: Examples of Catalytic Systems for Asymmetric Hydrogenation

Catalyst SystemSubstrate TypeKey Features
Manganese with chiral ferrocenyl P,N,N ligandFluorinated iminesHigh enantioselectivity (up to 98% ee)
Ruthenium and Phosphoric AcidFluorinated alkynyl ketiminesHigh chemoselectivity and enantioselectivity

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained traction as a method to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. tsijournals.com

A relevant example is the microwave-assisted reductive amination of (4-chlorophenyl)(5-methylpyrazin-2-yl)methanone. derpharmachemica.com In this procedure, the ketone is reacted with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride in ethanol under microwave irradiation at 90°C for 30 minutes, resulting in a 90% yield of the corresponding diarylmethylamine. derpharmachemica.com This demonstrates the potential for rapid and high-yielding synthesis of diarylmethylamine structures analogous to this compound.

Microwave assistance can be applied to various reaction types, including nucleophilic substitutions and metal-catalyzed couplings, offering a versatile tool for synthetic chemists. arkat-usa.org

Metal-Catalyzed Approaches (e.g., Copper)

Metal-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-nitrogen bonds, providing access to a wide array of amines. Copper-catalyzed reactions, in particular, have been explored for the synthesis of diarylamines and related compounds.

For instance, a copper(I)-catalyzed three-component reaction of an alkyne, an aldehyde, and a secondary amine can produce a range of chiral propargylamines in good yields and with high enantioselectivity. organic-chemistry.org This one-pot procedure is highly diastereoselective when a chiral amine or aldehyde is used. organic-chemistry.org

Furthermore, copper-catalyzed synthesis of vinyl sulfides has been reported, showcasing the versatility of copper catalysts in forming various carbon-heteroatom bonds under mild conditions. organic-chemistry.org While not a direct synthesis of the target compound, these examples highlight the potential of copper catalysis in constructing complex amine-containing molecules.

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the strategic preparation of several key precursors and intermediates. The primary synthetic routes typically involve the coupling of appropriately substituted phenyl rings, which necessitates the efficient synthesis of functionalized anilines, benzaldehydes, and diaryl ketones. These precursors serve as the fundamental building blocks for constructing the final diarylmethanamine structure.

Synthesis of Substituted Anilines: 4-Chloroaniline

4-Chloroaniline is a critical precursor, providing the 4-chlorophenyl moiety of the target molecule. A prevalent industrial method for its synthesis involves the reduction of 4-nitrochlorobenzene. wikipedia.org This transformation is often achieved through catalytic hydrogenation, a process recognized for its efficiency and cleaner reaction profiles compared to older methods like metal-acid reductions.

One established method utilizes p-chloronitrobenzene as the starting material with Raney nickel as the catalyst. chemicalbook.com The reaction is typically conducted in ethanol under hydrogen pressure. Key parameters such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of 4-chloroaniline. chemicalbook.comgoogle.com

Key Research Findings:

Catalytic System: Raney nickel is a highly effective catalyst for the hydrogenation of the nitro group in p-chloronitrobenzene. chemicalbook.comgoogle.com

Reaction Conditions: The process is generally carried out in a liquid phase system, with hydrogen as the hydrogen source. google.com The reaction temperature is maintained between 50-80°C, and the hydrogen pressure can range from 0.05 to 3.55 MPa. chemicalbook.comgoogle.com

Metal Additives: The addition of certain metal additives to the Raney Ni catalytic system can further enhance the reaction, leading to mild reaction conditions and simple operational control. google.com

Table 1: Synthetic Methodologies for 4-Chloroaniline via Catalytic Hydrogenation

Starting Material Catalyst Solvent Temperature (°C) Pressure (MPa) Key Features
p-Chloronitrobenzene Raney Nickel Ethanol 50 - 70 3.04 - 3.55 pH controlled at 5-6. chemicalbook.com
p-Chloronitrobenzene Raney Nickel Organic Solvent 20 - 80 0.05 - 1.0 Metal additives (1-10 mol%) are used. google.com

Synthesis of Substituted Benzaldehydes: 3-Fluorobenzaldehyde

3-Fluorobenzaldehyde is another essential building block, providing the 3-fluorophenyl portion of the final compound. Various synthetic strategies exist for the preparation of substituted benzaldehydes, including the oxidation of the corresponding toluene (B28343) or alcohol derivatives.

A method for preparing 3-Fluorobenzaldehyde involves the continuous oxidation of m-fluorotoluene. guidechem.com This process utilizes a special tubular reactor where m-fluorotoluene is mixed with an oxidant and a carboxylic acid solvent in the presence of a metal complex catalyst. guidechem.com The reaction temperature and residence time are precisely controlled to maximize the yield of the desired aldehyde while minimizing the formation of the corresponding carboxylic acid. guidechem.com

Alternative general methods for synthesizing substituted benzaldehydes are also well-documented. These include:

Oxidation of Alcohols: A general procedure involves the aerobic oxidation of the corresponding benzyl (B1604629) alcohol using a copper(I) triflate catalyst in the presence of TEMPO and DMAP in acetonitrile. chemicalbook.com

Halogen-Exchange Reactions: Fluorobenzaldehydes can be produced from other halogenated benzaldehydes via a halogen-exchange reaction with a metal fluoride, a process that can be suitable for industrial applications. wikipedia.orggoogleapis.com

One-Pot Procedures: A two-step, one-pot procedure has been developed that involves the reduction of a Weinreb amide to form a stable aluminum hemiaminal intermediate, which then undergoes a cross-coupling reaction with an organometallic reagent. rug.nlresearchgate.net

Table 2: Selected Synthetic Methodologies for Substituted Benzaldehydes

Product Starting Material Reagents/Catalyst Method Reference
3-Fluorobenzaldehyde m-Fluorotoluene Oxidant, Metal Complex Continuous Oxidation guidechem.com
Substituted Benzaldehyde (B42025) Substituted Benzyl Alcohol CuOTf, TEMPO, DMAP Aerobic Oxidation chemicalbook.com
4-Fluorobenzaldehyde 4-Chlorobenzaldehyde Metal Fluoride Halogen-Exchange wikipedia.orggoogleapis.com
Substituted Benzaldehyde Weinreb Amide DIBAL-H, Organolithium Reagent, Pd Catalyst One-Pot Reduction/Cross-Coupling rug.nlresearchgate.net

Synthesis of Diaryl Ketone Intermediates

A key intermediate in an alternative pathway to this compound is the diaryl ketone, (4-chlorophenyl)(3-fluorophenyl)methanone. This intermediate can be subsequently converted to the target amine via reductive amination. The synthesis of such diaryl ketones is typically accomplished through Friedel-Crafts acylation or related cross-coupling reactions.

Friedel-Crafts Acylation: This classic method involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of (4-chlorophenyl)(3-fluorophenyl)methanone, the reaction could proceed in two ways:

Acylation of fluorobenzene (B45895) with 4-chlorobenzoyl chloride.

Acylation of chlorobenzene (B131634) with 3-fluorobenzoyl chloride.

Grignard-based Synthesis: An alternative route to the ketone involves the reaction of a Grignard reagent with a nitrile. For example, 4-chlorophenylmagnesium bromide can react with 3-fluorobenzonitrile. google.com The resulting imine intermediate is then hydrolyzed to yield the desired diaryl ketone.

These well-established methodologies provide reliable access to the diaryl ketone intermediate, which is a versatile precursor for the final product and its analogues. The choice of a specific route often depends on the availability and cost of the starting materials and the desired scale of the synthesis. The subsequent conversion of the ketone to the final amine is typically achieved through reductive amination, where the ketone is reacted with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.comnih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a premier technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. For (4-Chlorophenyl)(3-fluorophenyl)methanamine, a combination of one-dimensional and multidimensional NMR experiments provides a complete picture of its solution-state structure.

The ¹H NMR spectrum is used to identify the number and environment of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the amine, methine, and aromatic protons.

Amine Protons (-NH₂): A broad singlet is anticipated, typically in the range of 1.5-3.5 ppm. The chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Methine Proton (-CH): A sharp singlet corresponding to the single proton attached to the central carbon atom is expected. Its chemical shift would likely appear in the 5.0-5.5 ppm region, shifted downfield due to the deshielding effects of the two adjacent aromatic rings and the nitrogen atom.

Aromatic Protons: The eight aromatic protons will produce a complex series of multiplets in the 6.8-7.5 ppm range.

The protons on the 4-chlorophenyl ring are expected to form a characteristic AA'BB' system, appearing as two sets of doublets, due to the symmetry of the 1,4-substitution pattern.

The protons on the 3-fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) coupling, resulting in multiplets such as doublets of doublets or triplets of doublets.

Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
-NH 1.5 - 3.5 Broad Singlet (br s) Shift and width are solvent-dependent.
-CH 5.0 - 5.5 Singlet (s) Benzylic proton deshielded by two aryl rings.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the 4-chlorophenyl group, a total of ten carbon signals are expected: one for the methine carbon and nine for the aromatic carbons (four from the 4-chlorophenyl ring and five from the 3-fluorophenyl ring, as the C-F carbon is distinct).

Methine Carbon (-CH): This signal is expected to appear in the 55-65 ppm range.

Aromatic Carbons: These signals will be observed in the 110-150 ppm region. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms will be significantly influenced. The carbons of the 3-fluorophenyl ring will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, ³JCF), which is a key diagnostic feature. The ¹JCF coupling constant is typically large (240-260 Hz).

Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes

| C H-N | 55

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomerism Studies

A comprehensive review of scientific literature and spectral databases reveals a notable absence of specific experimental or computational Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound this compound. Consequently, a detailed analysis of its electronic structure, including specific absorption maxima (λmax) and molar absorptivity (ε) values, cannot be provided at this time. Similarly, studies concerning the potential tautomerism of this specific molecule are not available.

In the absence of direct data, a general theoretical framework for the UV-Vis spectrum of diarylmethanamines can be considered. The electronic spectrum of such compounds is primarily determined by the chromophores present, which in this case are the substituted phenyl rings. The expected electronic transitions would be of the π → π* type, associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic systems. The presence of the amino group (-NH2) introduces the possibility of n → π* transitions, involving the non-bonding electrons of the nitrogen atom.

The substitution on the phenyl rings—a chloro group at the para-position of one ring and a fluoro group at the meta-position of the other—would be expected to influence the absorption characteristics. Halogen substituents can act as auxochromes, causing bathochromic (red) or hypsochromic (blue) shifts of the absorption bands of the parent chromophore (in this case, the benzene (B151609) rings). The extent and direction of these shifts depend on the interplay between the inductive and resonance effects of the substituents. However, without empirical data, any prediction of the precise λmax values remains speculative.

Detailed Research Findings

Specific research findings on the UV-Vis spectroscopy of this compound are not available in the reviewed literature. Studies on closely related benzhydrylamine derivatives are also scarce in terms of detailed UV-Vis spectral analysis, focusing more on synthetic methods or other biological applications.

Data Tables

Due to the lack of available experimental or computational data, no data table for the UV-Vis spectroscopic properties of this compound can be generated.

Tautomerism Studies

Tautomerism in this compound is not expected to be a significant phenomenon. The molecule lacks the necessary functional groups that typically lead to common forms of tautomerism, such as keto-enol or imine-enamine tautomerism. The structure represents a stable primary amine, and there are no readily available protons or π-systems that would facilitate a dynamic equilibrium between tautomeric forms under normal conditions. Searches of chemical literature did not yield any studies investigating or reporting tautomerism in this compound or closely related simple benzhydrylamines.

Computational and Theoretical Investigations of 4 Chlorophenyl 3 Fluorophenyl Methanamine

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. bohrium.comresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to understanding molecular properties. bohrium.comresearchgate.net For (4-Chlorophenyl)(3-fluorophenyl)methanamine, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. researchgate.netresearchgate.netirjet.net This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until these forces are negligible. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's physical and chemical behavior.

Beyond geometry optimization, DFT is instrumental in elucidating the electronic properties of this compound. These studies can reveal insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comacadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. acadpubl.eumalayajournal.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

For this compound, FMO analysis would map the spatial distribution of the HOMO and LUMO. It is anticipated that the HOMO would be localized on the more electron-rich regions of the molecule, potentially the phenyl rings or the nitrogen atom of the amine group, indicating these as likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over areas that can accommodate electron density, possibly influenced by the electron-withdrawing halogen atoms.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Expected Value (eV)
HOMO Energy -6.0 to -5.0
LUMO Energy -1.5 to -0.5

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. researchgate.netresearchgate.net Typically, regions of negative electrostatic potential (often colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive electrostatic potential (often colored blue) are electron-poor and are targets for nucleophilic attack. acadpubl.eumalayajournal.org Green areas represent regions of neutral potential.

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, as well as on the fluorine and chlorine atoms due to their high electronegativity. These sites would be the preferred locations for interaction with electrophiles. Positive potential might be expected on the hydrogen atoms of the amine group and potentially on the carbon atom bonded to the nitrogen, indicating their susceptibility to nucleophilic interaction.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. acadpubl.euwisc.edu It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals. wisc.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions, where electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO. The energy associated with these interactions provides a measure of their stabilizing effect on the molecule.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for finding the minimum energy structure, molecules are not static and can exist in various conformations. Molecular dynamics (MD) simulations are a computational technique used to explore the conformational landscape of a molecule by simulating the movement of its atoms over time. sciepub.comnih.gov By solving Newton's equations of motion for the atoms, MD simulations can provide a dynamic picture of the molecule's behavior, including its flexibility and the different shapes it can adopt.

For this compound, MD simulations would be valuable for understanding the rotational freedom around the single bonds, particularly the bonds connecting the phenyl rings to the central methanamine carbon. The simulations would reveal the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors, where conformational flexibility can play a significant role.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals, a range of quantum chemical descriptors and reactivity indices can be calculated to further quantify the chemical reactivity of this compound. malayajournal.orgmdpi.com These descriptors provide a theoretical framework for understanding and predicting the molecule's behavior in chemical reactions.

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity, μ = -χ.

Chemical Hardness (η): A measure of the resistance to charge transfer, calculated as η = (I - A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / (2η).

These indices provide a quantitative basis for comparing the reactivity of this compound with other molecules and for predicting its behavior in different chemical environments.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

Descriptor Formula Expected Value (eV)
Ionization Potential (I) -EHOMO 5.0 - 6.0
Electron Affinity (A) -ELUMO 0.5 - 1.5
Electronegativity (χ) (I + A) / 2 2.75 - 3.75
Chemical Potential (μ) -(I + A) / 2 -3.75 to -2.75
Chemical Hardness (η) (I - A) / 2 2.0 - 2.5

Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry can also be used to model chemical reactions involving this compound, providing detailed insights into reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Theoretical studies of reaction pathways for this compound could investigate various transformations, such as N-alkylation, acylation, or reactions involving the aromatic rings. These calculations would determine the activation energies for different potential pathways, allowing for predictions of the most favorable reaction conditions and the likely products. This information is invaluable for designing synthetic routes and understanding the molecule's chemical transformations.

Chemical Reactivity and Transformation Studies of 4 Chlorophenyl 3 Fluorophenyl Methanamine

Oxidation Reactions and Products

The oxidation of (4-Chlorophenyl)(3-fluorophenyl)methanamine can target the benzylic carbon-hydrogen bond. Secondary amines of this structural type are susceptible to oxidation to form the corresponding ketone. This transformation involves the conversion of the C-N single bond and the C-H bond at the benzylic position into a carbonyl group (C=O).

Common oxidizing agents employed for this type of reaction include permanganates, chromates, and other high-valent metal oxides. The reaction typically proceeds by initial oxidation at the nitrogen atom, followed by elimination and hydrolysis steps to yield the final ketone product. The expected major product of this oxidation is (4-chlorophenyl)(3-fluorophenyl)methanone. The stability of the aromatic rings means they are generally resistant to oxidation under these conditions.

Oxidizing Agent Typical Conditions Expected Major Product
Potassium permanganate (B83412) (KMnO₄)Acetone or water, heat(4-chlorophenyl)(3-fluorophenyl)methanone
Chromium trioxide (CrO₃)Acetic acid, sulfuric acid (Jones reagent)(4-chlorophenyl)(3-fluorophenyl)methanone

Reduction Reactions and Products

The this compound molecule contains functional groups that are generally in a reduced state. The secondary amine is not susceptible to further reduction under standard conditions. The primary focus of reduction reactions would be the potential for dehalogenation of the aryl halide moieties.

The carbon-chlorine and carbon-fluorine bonds on the aromatic rings are typically stable. However, they can be cleaved under specific, often harsh, reductive conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of a base can effect dehalogenation. The carbon-chlorine bond is generally more susceptible to hydrogenolysis than the more stable carbon-fluorine bond. Therefore, selective reduction could potentially yield (3-fluorophenyl)(phenyl)methanamine. More forcing conditions might lead to the reduction of both halogens, resulting in diphenylmethanamine.

Reducing System Typical Conditions Potential Product(s)
H₂, Pd/C, base (e.g., NaOH)Ethanol (B145695) or similar solvent, elevated temperature/pressure(3-fluorophenyl)(phenyl)methanamine
H₂, Raney NickelHigh pressure and temperatureDiphenylmethanamine
Lithium aluminum hydride (LiAlH₄)Ether or THFNo reaction on aryl halides expected

Nucleophilic Substitution Reactions on the Halogenated Phenyl Rings

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally a challenging reaction that requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (the halogen). libretexts.org

In this compound, the rings are not strongly activated. The substituents present (the other arylmethylamine group and a halogen) are not sufficiently electron-withdrawing to facilitate SNAr reactions under mild conditions. Therefore, reactions with common nucleophiles like hydroxides, alkoxides, or ammonia (B1221849) are not expected to proceed readily. Forcing conditions, such as high temperatures and pressures or the use of very strong bases (which may proceed via a benzyne (B1209423) intermediate), would be necessary to induce substitution. In such cases, the relative reactivity often sees fluoride (B91410) as a better leaving group than chloride in activated systems, though bond strength (C-F > C-Cl) can make C-F bond cleavage more difficult in non-activated systems.

Nucleophile Typical SNAr Conditions Expected Reactivity
Sodium hydroxide (B78521) (NaOH)High temperature, high pressureVery low to none; potential for substitution is poor
Sodium methoxide (B1231860) (NaOCH₃)High temperature, polar aprotic solvent (e.g., DMF)Very low to none
Ammonia (NH₃)High temperature, catalyst (e.g., copper salts)Very low to none

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) rings. The outcome of such reactions is determined by the directing effects of the substituents already present on the rings. wikipedia.org Halogens (Cl and F) are deactivating but ortho-, para-directing. The large benzylamine (B48309) substituent is generally activating and also ortho-, para-directing.

On the 4-Chlorophenyl Ring:

The chlorine atom directs incoming electrophiles to the positions ortho to it (positions 2 and 6).

The large (3-fluorophenyl)methylamine group directs to its ortho positions (positions 2 and 6) and para position (position 4, which is already occupied by chlorine).

The combined effect is that substitution is strongly favored at the positions ortho to the benzylamine group and meta to the chlorine (positions 2 and 6).

On the 3-Fluorophenyl Ring:

The fluorine atom directs incoming electrophiles to its ortho positions (positions 2 and 4) and para position (position 6).

The (4-chlorophenyl)methylamine group directs to its ortho positions (positions 2 and 4) and para position (position 6).

The directing effects of both groups strongly reinforce substitution at positions 2, 4, and 6. Steric hindrance from the large benzylamine group at position 1 may favor substitution at positions 4 and 6.

Common EAS reactions include nitration, halogenation, and sulfonation. wikipedia.org

Reaction Reagents Predicted Major Product(s)
NitrationHNO₃, H₂SO₄Mixture of isomers with nitro groups on one or both rings at predicted positions (e.g., (4-chloro-2-nitrophenyl)(3-fluorophenyl)methanamine and (4-chlorophenyl)(3-fluoro-6-nitrophenyl)methanamine).
BrominationBr₂, FeBr₃Mixture of isomers with bromo groups on one or both rings at predicted positions.
SulfonationFuming H₂SO₄Mixture of sulfonic acid derivatives.

Derivatization via the Amine Moiety (e.g., Acylation, Alkylation)

The secondary amine group is a key site for chemical modification. It can readily act as a nucleophile, attacking electrophilic carbon atoms.

Acylation: The reaction of the amine with acylating agents, such as acyl chlorides or acid anhydrides, in the presence of a base (to neutralize the HCl byproduct) yields N-acylated products (amides). This is a common and typically high-yielding reaction.

Alkylation: The amine can be alkylated using alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. The reaction may proceed further to form a quaternary ammonium (B1175870) salt if excess alkylating agent is used. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is another effective method for N-alkylation.

Reaction Type Reagent(s) Product Class
AcylationAcetyl chloride, pyridine (B92270)N-((4-chlorophenyl)(3-fluorophenyl)methyl)acetamide
AcylationAcetic anhydride (B1165640), triethylamineN-((4-chlorophenyl)(3-fluorophenyl)methyl)acetamide
AlkylationMethyl iodide, K₂CO₃N-((4-chlorophenyl)(3-fluorophenyl)methyl)-N-methylamine
Reductive AminationAcetone, NaBH(OAc)₃N-((4-chlorophenyl)(3-fluorophenyl)methyl)-N-isopropylamine

Exploration of Derivatives and Analogues of 4 Chlorophenyl 3 Fluorophenyl Methanamine

Synthesis of Substituted Diarylmethylamine Derivatives

The synthesis of derivatives related to (4-Chlorophenyl)(3-fluorophenyl)methanamine often employs established organic chemistry reactions. A common and direct approach is reductive amination, which typically involves reacting an appropriate benzaldehyde (B42025) with a benzylamine (B48309) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide a powerful method for forming the crucial carbon-nitrogen bond that defines this class of compounds. nih.gov These synthetic strategies are adaptable, allowing for the introduction of a wide array of functional groups on either the aryl rings or the amine itself.

Modifying the substituents on the two phenyl rings is a primary strategy for creating analogues of this compound. The nature, number, and position of these substituents can significantly alter the electronic and steric properties of the molecule.

Researchers have synthesized a variety of diarylmethylamine derivatives by varying the aryl groups. For instance, palladium-catalyzed coupling methods have been used to create products with different halogen substitutions, such as 4-chloro or 4-fluoro bromobenzene, as well as electron-donating groups like methyl (CH₃) or methoxy (B1213986) (OCH₃) groups at various positions on the phenyl rings. nih.gov Furthermore, the incorporation of heterocyclic rings, such as pyridine (B92270) or thiazole, in place of one of the phenyl rings has been explored to enhance properties like aqueous solubility.

The following table illustrates examples of such modifications, showcasing the diversity of accessible structures.

Substituent on Phenyl Ring ASubstituent on Phenyl Ring BResulting Derivative ClassKey Synthetic Method
4-Chloro3-FluoroDihalogenated DiarylmethylamineReductive Amination
4-Chloro4-FluoroDihalogenated DiarylmethylaminePalladium-catalyzed Arylation nih.gov
4-MethylPhenylAlkyl-Aryl DiarylmethylaminePalladium-catalyzed Arylation nih.gov
4-MethoxyPhenylAlkoxy-Aryl DiarylmethylaminePalladium-catalyzed Arylation nih.gov
4-ChloroPyridin-3-ylHeterocyclic DiarylmethylamineN/A

This table is generated based on synthetic examples for the broader class of diarylmethylamines.

The amine group is another key site for modification. The parent compound, this compound, is a primary amine (R-NH₂). Synthetic routes can be adapted to produce secondary (R₂-NH) or tertiary (R₃-N) amines. For example, a three-component, nickel-catalyzed reductive coupling can be used to synthesize tertiary benzhydryl amines from secondary amines, benzaldehydes, and organic electrophiles. organic-chemistry.org

Furthermore, the amine can be part of a cyclic structure. For instance, derivatives have been synthesized where the nitrogen atom is incorporated into a piperidine (B6355638) ring, creating N-benzhydrylpiperidin-4-amine structures. researchgate.net These modifications can influence the compound's basicity, polarity, and ability to form hydrogen bonds.

Amine TypeGeneral StructureExample ModificationSynthetic Approach
PrimaryAr₂CH-NH₂This compoundReductive Amination
SecondaryAr₂CH-NHRN-Methyl-(diaryl)methanamineN-alkylation of primary amine
TertiaryAr₂CH-NR₂N,N-Dimethyl-(diaryl)methanamineNi-catalyzed reductive coupling organic-chemistry.org
CyclicAr₂CH-N(CH₂)nN-Benzhydrylpiperidin-4-amine derivatives researchgate.netReductive amination with cyclic ketones researchgate.net

This table illustrates the types of amine moiety variations possible within the diarylmethylamine class.

The central carbon atom bonded to the two aryl rings and the nitrogen atom in this compound is a prochiral center. If the two aryl rings are different, as they are in this case, this carbon becomes a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images called enantiomers.

The synthesis of specific enantiomers (asymmetric synthesis) is of great interest in medicinal chemistry, as different enantiomers can have distinct biological activities. nih.gov Chiral diarylmethylamines can be synthesized using various enantioselective methods. One common approach is the rhodium-catalyzed asymmetric arylation of imines with arylboronic acids, using chiral ligands to control the stereochemical outcome. organic-chemistry.orgorganic-chemistry.org Another strategy involves the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines, where the chiral auxiliary guides the approach of the reagent to create the desired stereocenter. researchgate.net

These methods allow for the preparation of highly enantiomerically enriched diarylmethylamines, enabling the study of the individual enantiomers. researchgate.net

Structure-Property Relationship Studies within Series of Analogues

The presence, type, and position of halogen atoms on the aryl rings are known to significantly impact a molecule's properties. For example, fluorine and chlorine atoms are electron-withdrawing and increase the molecule's lipophilicity (its ability to dissolve in fats and lipids). An increase in lipophilicity can affect how a compound behaves in biological systems, for instance, by influencing its ability to cross cell membranes.

Studies on related halogenated compounds have shown that these substitutions can modulate interactions with biological targets. nih.gov For example, in a series of 2- and 3-substituted-3-phenylpropyl analogues of another diaryl compound, the introduction of a fluorine atom led to significant enantioselectivity in binding affinity to neurotransmitter transporters. nih.gov While direct SPR data for this compound is limited in the public domain, the principles derived from analogues suggest that the specific 4-chloro and 3-fluoro substitution pattern is crucial for defining its unique electronic and conformational profile, which in turn dictates its properties.

Investigations of Molecular Interactions and Mechanisms Academic Focus

In Vitro Enzyme Interaction Studies

Comprehensive searches of scientific literature and databases have revealed no specific studies investigating the in vitro interactions of (4-Chlorophenyl)(3-fluorophenyl)methanamine with the following enzymes:

Monoamine Oxidase-B (MAO-B): There is no available data on the inhibitory or substrate activity of this compound towards MAO-B.

Fat Mass and Obesity-Associated Protein (FTO): The interaction between this compound and the FTO enzyme has not been reported in published research.

Acetylcholinesterase (AChE): There are no documented studies on the effect of this compound on acetylcholinesterase activity.

While research exists on the interaction of other structurally related benzylamine (B48309) derivatives with these enzymes, no such information is available for this compound itself.

Receptor Binding Affinity and Selectivity Research

Investigations into the binding profile of this compound at key protein receptors are currently undocumented in the scientific literature.

5-HT1A Receptors: There is no published data detailing the binding affinity or selectivity of this compound for the 5-HT1A receptor.

P-glycoprotein (P-gp): Research on the potential for this compound to act as a substrate or inhibitor of the P-glycoprotein efflux pump has not been found.

Ligand-Target Interaction Modeling using Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation of a ligand to a target protein. A review of the literature indicates that no molecular docking studies have been published specifically for the interaction of this compound with any biological target.

Chemical Biology Applications as Probes or Building Blocks for Biological System Research

This compound contains structural motifs, such as halogenated phenyl rings, that are of interest in medicinal chemistry. However, there are no specific reports in the scientific literature describing the use of this compound as a chemical probe to investigate biological systems or as a synthetic building block in the development of biologically active molecules.

DNA Binding Studies (for related platinum complexes)

The synthesis of platinum complexes incorporating this compound as a ligand has not been reported in the available scientific literature. Consequently, there are no studies on the DNA binding properties of such complexes. While the DNA interactions of other platinum complexes are extensively studied, this research does not extend to derivatives of this specific compound.

Potential Applications in Advanced Chemical Research Non Clinical

Role as Chemical Building Blocks in Complex Molecule Synthesis

The primary value of (4-Chlorophenyl)(3-fluorophenyl)methanamine in synthetic organic chemistry lies in its function as a multifunctional building block. Organic building blocks are fundamental molecular units used for the bottom-up assembly of more complex molecular architectures. The subject compound contains three key functional regions that can be selectively targeted for chemical modification, making it a highly adaptable precursor for synthesizing intricate molecules.

The key reactive sites and their potential synthetic transformations are outlined below:

Reactive SiteFunctional GroupPotential Synthetic Transformations
Primary Amine-NH₂Amide formation, imine synthesis, N-alkylation, Pictet-Spengler reactions, Mannich reactions.
4-Chlorophenyl RingAryl ChloridePalladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), nucleophilic aromatic substitution.
3-Fluorophenyl RingAryl Fluoride (B91410) / C-H bondsDirected ortho-metalation, late-stage C-H functionalization.

The diarylmethyl motif is a core component in many bioactive compounds. For instance, research into anti-mitotic agents for breast cancer has involved the synthesis of 1-(diarylmethyl)-1H-1,2,4-triazole and 1-(diarylmethyl)-1H-imidazole derivatives, which rely on the diarylmethyl core structure. nih.gov this compound could serve as a direct precursor to analogous structures, where the halogen substituents could further modulate biological activity or metabolic stability.

Furthermore, the primary amine is a crucial functional group for constructing nitrogen-containing heterocycles, which are ubiquitous in natural products and pharmaceuticals. researchgate.net Synthetic strategies leading to complex alkaloids, such as those in the Amaryllidaceae family, often involve key steps like the Pictet-Spengler cyclization, which utilizes an amine to form a new heterocyclic ring. acs.org The defined stereochemical and electronic environment provided by the two distinct phenyl rings in this compound could be exploited to achieve high stereoselectivity in such complex synthetic routes.

Application in Material Science Research (e.g., specialty chemicals, polymers, resins)

In material science, the unique combination of aromatic rings, halogens, and a reactive amine group in this compound suggests its potential for creating high-performance materials.

Polymer Synthesis: The primary amine group allows the molecule to act as a monomer or a cross-linking agent. It can undergo polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides, or with epoxides to form epoxy resins. The presence of two bulky aromatic rings in each monomer unit would likely impart significant rigidity, thermal stability, and a high glass transition temperature to the resulting polymer. The halogen atoms could also confer enhanced flame-retardant properties.

Specialty Resins: Thermosetting resins, which form cross-linked networks, are widely used in composites, coatings, and adhesives. mdpi.com this compound could be incorporated as a curing agent for epoxy resins, where the amine reacts with epoxide rings to form a rigid, three-dimensional network. Such specialty resins are valued in industries requiring materials with high mechanical strength and resistance to heat and chemicals. sunchemical.com

Functional Materials: The polarity and reactivity of the amine group could be exploited to create functional materials. For example, polymers incorporating this moiety could exhibit responsiveness to changes in pH or exposure to certain chemicals, a principle demonstrated in amine-responsive polymer systems designed for sensor applications. mdpi.com

Potential Application AreaRole of this compoundResulting Material Properties
High-Performance PolymersMonomer in polyamide or polyimide synthesisHigh thermal stability, rigidity, chemical resistance.
Epoxy ResinsCuring agent / HardenerEnhanced mechanical strength, flame retardancy.
Specialty CoatingsAdditive or PrecursorImproved adhesion, durability, and surface hardness.

Development of Analytical Reagents or Probes

The sensitive detection and quantification of biomolecules and other chemical species often rely on molecular probes that react specifically with a target functional group to produce a measurable signal, such as fluorescence. thermofisher.com The primary amine of this compound makes it a suitable candidate for derivatization into such analytical tools.

While the compound itself is not fluorescent, its amine group can be readily reacted with fluorophore-containing reagents. More importantly, it can serve as the core structure for a new analytical probe. For example, it could be chemically modified to incorporate a fluorescent moiety. The diarylmethane scaffold could be beneficial in probe design by providing a rigid structure that can help maximize fluorescence quantum yield. The lipophilic nature imparted by the halogenated phenyl rings could make the resulting probe suitable for applications in non-aqueous environments or for staining cellular membranes.

The development of such probes often involves coupling an amine-containing molecule to a dye that is initially non-fluorescent but becomes fluorescent upon reaction. Reagents like fluorescamine (B152294) and dansyl chloride are classic examples that target primary amines to yield highly fluorescent products. thermofisher.com this compound could be used as a model compound to test new amine-reactive probes or as a precursor to synthesize specialized probes for specific analytical challenges.

Catalysis Research Involving Methanamine Scaffolds

In modern catalysis, a molecule's three-dimensional structure, or "scaffold," is often used to orient reactive groups in a precise way to facilitate a chemical reaction. rsc.org The methanamine core of this compound provides a defined, albeit flexible, scaffold that positions two distinct aromatic rings and an amine group in a specific spatial arrangement.

This structure is promising for two main areas of catalysis research:

Ligand Development for Organometallic Catalysis: The primary amine can act as a coordinating group (a ligand) to bind to a transition metal center. The resulting metal complex could function as a catalyst. The electronic properties of the catalyst, and therefore its reactivity, could be finely tuned by the electron-withdrawing effects of the chlorine and fluorine atoms on the phenyl rings. This principle of tuning a catalyst's properties by modifying its ligands is fundamental to the development of new and efficient catalysts for reactions like cross-couplings and hydrogenations. uq.edu.au

Organocatalysis: The amine group itself can function as an organocatalyst, for example, in reactions proceeding through an enamine or iminium ion intermediate. More commonly, it serves as a precursor to chiral secondary amines, which are a cornerstone of asymmetric organocatalysis, enabling the synthesis of single-enantiomer products.

The diarylmethanamine framework can thus be viewed as a tunable platform for catalyst design, where modifications to the aryl rings or the amine group can systematically alter catalytic activity and selectivity.

Catalysis TypePotential Role of the CompoundKey Structural Features
Organometallic CatalysisPrecursor to a chiral or achiral ligand.Amine group for metal coordination; halogen substituents for electronic tuning.
Asymmetric OrganocatalysisPrecursor to a chiral secondary amine catalyst.Amine group as the catalytic site; rigid scaffold for stereochemical control.

Future Research Directions and Perspectives

Advancements in Asymmetric Synthesis of Chiral (4-Chlorophenyl)(3-fluorophenyl)methanamine

The generation of enantiomerically pure chiral amines is a cornerstone of pharmaceutical and materials chemistry. frontiersin.org For a molecule like this compound, possessing a stereocenter at the methanamine carbon, the development of efficient asymmetric syntheses is paramount. Future research is poised to move beyond classical resolution techniques towards more sophisticated catalytic methods that offer high enantioselectivity and atom economy.

Promising directions include the use of transition-metal catalysis, which has shown considerable success in the synthesis of related chiral amines. frontiersin.org Methodologies such as asymmetric hydrogenation of the corresponding imine, catalyzed by complexes of rhodium, iridium, or ruthenium with chiral ligands, represent a viable and scalable approach. Another area of intense investigation is the application of chiral Brønsted acids, such as phosphoric acids, which have emerged as powerful organocatalysts for the enantioselective synthesis of diarylmethanamines through reactions like the Friedel-Crafts alkylation. researchgate.net

Furthermore, biocatalysis, employing enzymes like transaminases, offers an environmentally benign route to chiral amines with exceptional enantioselectivity under mild reaction conditions. The development of novel enzyme variants engineered specifically for diarylmethanamine scaffolds could provide direct access to the desired enantiomer of this compound.

A comparative overview of potential catalytic systems is presented below:

Catalytic SystemKey FeaturesPotential Advantages for Synthesis
Transition-Metal Catalysis Utilizes chiral ligands with metals like Rh, Ir, Ru.High turnover numbers, broad substrate scope, well-established methods. frontiersin.org
Chiral Brønsted Acid Catalysis Metal-free, employs catalysts like chiral phosphoric acids.Mild reaction conditions, high enantioselectivities, operational simplicity. researchgate.net
Biocatalysis (e.g., Transaminases) Uses engineered enzymes.Exceptional stereoselectivity, environmentally friendly (aqueous media), mild conditions.
N-Heterocyclic Carbene (NHC) Catalysis Organocatalytic approach with versatile reactivity.Can enable novel reaction pathways and umpolung strategies for amine synthesis. frontiersin.org

Future efforts will likely focus on optimizing these catalytic systems to improve yields and enantiomeric excess, as well as developing continuous flow processes for more efficient and safer production. researchgate.net

Mechanistic Investigations of Novel Transformations

Understanding the underlying reaction mechanisms is crucial for the development of new synthetic transformations and the optimization of existing ones. For this compound, future research should delve into the mechanistic details of its formation and subsequent functionalization.

One area of interest is the detailed study of cascade reactions, where multiple bonds are formed in a single operation. researchgate.net For instance, a one-pot synthesis involving a palladium-catalyzed arylation of a 2-azaallyl anion intermediate could be a versatile method for creating diverse diarylmethanamine derivatives. nih.gov Mechanistic studies of such reactions would involve a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational modeling to elucidate the catalytic cycle, identify key intermediates, and understand the factors controlling regioselectivity and stereoselectivity.

Another avenue is the investigation of radical-mediated reactions. Transition metal-catalyzed processes involving radical intermediates are becoming increasingly powerful for forming C-C and C-heteroatom bonds. rsc.org Exploring the reactivity of the this compound scaffold in such transformations could unlock novel pathways for its derivatization. Computational studies, particularly Density Functional Theory (DFT), will be instrumental in mapping the potential energy surfaces of these complex reactions and predicting their feasibility. nih.govnih.gov

Exploration of Polymeric and Supramolecular Assemblies Incorporating the Scaffold

The unique structural and electronic properties of the this compound scaffold, including its halogenated aromatic rings and central amine group, make it an intriguing building block for materials science. Future research is expected to explore its incorporation into polymers and supramolecular assemblies to create materials with novel functions.

In polymer chemistry, the diamine functionality (after suitable modification) or the aromatic rings of the scaffold could be integrated into polymer backbones. For example, it could serve as a monomeric unit in the synthesis of polyimides or polyamides. The presence of fluorine and chlorine atoms can impart desirable properties such as enhanced thermal stability, flame retardancy, and specific optical characteristics. researchgate.net Research in this area would focus on the synthesis and characterization of these new polymers, evaluating their mechanical, thermal, and dielectric properties.

In the realm of supramolecular chemistry, the scaffold's potential for forming non-covalent interactions, such as hydrogen bonding (via the amine group) and halogen bonding (via the chlorine atom), could be exploited to direct the self-assembly of complex architectures. These assemblies could find applications in areas like molecular recognition, sensing, or the development of "smart" materials. Investigating how the substitution pattern on the phenyl rings influences the stability and structure of these assemblies will be a key research focus.

Application of Advanced Computational Methods for Predictive Design

Advanced computational methods are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and materials. For the this compound scaffold, these methods offer significant opportunities.

Density Functional Theory (DFT) can be employed to calculate a wide range of properties, including molecular geometry, electronic structure (e.g., HOMO-LUMO energies), and reactivity descriptors. mdpi.commdpi.com These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic characteristics, guiding synthetic efforts and the interpretation of experimental data. For instance, DFT can help predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of derivatization strategies.

Molecular docking simulations are another powerful tool, particularly for drug discovery applications. hilarispublisher.comijper.orgnih.gov By modeling the interaction of this compound and its virtual derivatives with the binding sites of biological targets (e.g., enzymes, receptors), researchers can predict binding affinities and modes. nih.gov This allows for the in silico screening of large libraries of compounds and the prioritization of candidates for synthesis and biological evaluation. Quantitative Structure-Activity Relationship (QSAR) models can further refine this process by correlating structural features with biological activity.

Key applications of computational methods are summarized below:

Computational MethodApplicationPredicted Outcomes
Density Functional Theory (DFT) Electronic structure analysisOptimized geometry, HOMO-LUMO gap, reactivity indices, spectroscopic properties. mdpi.com
Molecular Docking Ligand-protein interaction studiesBinding affinity, binding pose, identification of key interactions (e.g., hydrogen bonds). nih.gov
Quantitative Structure-Activity Relationship (QSAR) Correlation of structure with activityPredictive models for biological activity based on physicochemical properties.
Molecular Dynamics (MD) Simulations Study of dynamic behaviorStability of ligand-receptor complexes, conformational changes over time.

Broader Scope of Molecular Target Identification for Chemical Biology Research

The diarylmethanamine scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. nih.gov A key future direction for this compound is to expand the scope of its potential biological targets and to develop derivatives that can serve as chemical probes to investigate biological systems.

Initial research suggests that related compounds may interact with central nervous system (CNS) targets, such as neurotransmitter transporters or receptors. Future work should involve broad biological screening of this compound and a library of its derivatives against a wide panel of targets to identify novel biological activities. This could uncover unexpected therapeutic potential in areas like oncology, infectious diseases, or metabolic disorders. mdpi.com

Furthermore, the scaffold can be strategically modified to create chemical probes. scilit.comnih.gov By incorporating reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups, derivatives of this compound can be designed to identify and study their molecular targets within a cellular context. nih.gov For example, an alkyne- or azide-functionalized analog could be synthesized for use in "click chemistry" applications, enabling the visualization or pull-down of its binding partners. Such tools are invaluable for target validation and for elucidating the mechanism of action of bioactive compounds.

Q & A

Basic Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the amine group and substituent positions. For example, 1^1H NMR peaks at δ 4.68 (s, 2H) confirm the methanamine backbone .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, especially for enantiomeric forms. SHELX programs are widely used for structure refinement .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C13_{13}H10_{10}ClF2_2N, MW 247.68).

How does the substitution pattern on the phenyl rings influence the compound's biological activity, and what SAR studies have been conducted?

Advanced Question
Structure-Activity Relationship (SAR) Insights :

  • Fluorine Position : 3-Fluorophenyl enhances lipophilicity and receptor binding compared to 2- or 4-fluoro analogs, improving blood-brain barrier penetration .
  • Chlorine Substitution : 4-Chlorophenyl increases metabolic stability by resisting oxidative degradation .
  • Amine Functionalization : Methyl or ethyl substitutions on the amine alter selectivity for serotonin/dopamine receptors .
Analog Key Modification Biological Activity
(4-ClPh)(4-FPh)methanamineFluorine at para positionReduced binding affinity vs. 3-FPh
(4-ClPh)(2-FPh)methanamineFluorine at ortho positionIncreased cytotoxicity
Cyclopropyl(4-FPh)methanamineCyclopropyl substitutionEnhanced CNS activity

What strategies are recommended for resolving contradictions in reported biological activity data for this compound?

Advanced Question
Contradictions may arise from differences in assay conditions or target specificity. Methodological approaches include:

  • In vitro vs. in vivo validation : Confirm activity across cell lines and animal models (e.g., opioid-independent analgesic effects observed in rodents ).
  • Receptor Binding Assays : Use antagonists (e.g., naloxone) to isolate non-opioid pathways .
  • Dose-Response Studies : Establish EC50_{50} values under standardized conditions (pH, temperature).
  • Meta-Analysis : Cross-reference data from structural analogs to identify trends in substituent effects .

How can computational modeling predict the interaction of this compound with biological targets?

Advanced Question

  • Docking Simulations : Tools like AutoDock Vina model binding poses with serotonin receptors (5-HT2A_{2A}) or enzymes (e.g., monoamine oxidases). Fluorine’s electronegativity enhances hydrogen-bonding interactions .
  • QSAR Models : Relate logP, polar surface area, and Hammett constants to activity. For example, higher lipophilicity (clogP ~2.5) correlates with improved CNS penetration .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.

What are the challenges in developing enantiomerically pure forms, and how can chiral resolution techniques be applied?

Advanced Question

  • Stereochemical Complexity : Racemization during synthesis requires chiral auxiliaries or asymmetric catalysis.
  • Resolution Methods :
    • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) for baseline separation.
    • Diastereomeric Salt Formation : React with tartaric acid derivatives to isolate enantiomers .
  • Characterization : Circular dichroism (CD) or vibrational circular dichroism (VCD) confirms absolute configuration.

How does this compound compare to structurally similar analogs in terms of reactivity and pharmacological potential?

Advanced Question
Comparative analysis highlights key differences:

Analog Structural Feature Pharmacological Profile
(4-ClPh)(3-FPh)methanamine3-Fluorophenyl groupHigh 5-HT2A_{2A} affinity
(4-ClPh)(3-CF3_3Ph)methanamineTrifluoromethyl substitutionEnhanced metabolic stability
[3-(4-FPh)-1,2,4-oxadiazol-5-yl]methanamineOxadiazole ringImproved enzyme inhibition (MAO-A)

The 3-fluorophenyl variant exhibits superior receptor selectivity, while trifluoromethyl analogs show prolonged half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.